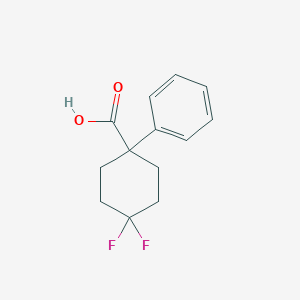
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine is an organic compound that features a tetrahydrofuran ring, a pyrazole ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 3,4-dihydroxybutanal in the presence of an acid catalyst.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the tetrahydrofuran derivative with hydrazine and an appropriate aldehyde or ketone under reflux conditions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-((Tetrahydrofuran-2-yl)oxy)ethyl)-1h-pyrazol-3-amine: Similar structure but with a different position of the tetrahydrofuran ring.
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-4-amine: Similar structure but with a different position of the amine group.
Uniqueness
1-(2-((Tetrahydrofuran-3-yl)oxy)ethyl)-1h-pyrazol-3-amine is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1-[2-(oxolan-3-yloxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O2/c10-9-1-3-12(11-9)4-6-14-8-2-5-13-7-8/h1,3,8H,2,4-7H2,(H2,10,11) |
Clave InChI |
YOXAWMCQFDJGDQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OCCN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


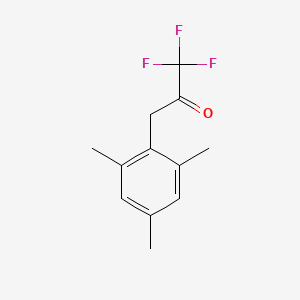
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)
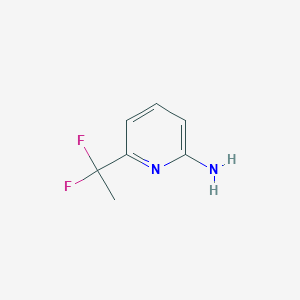
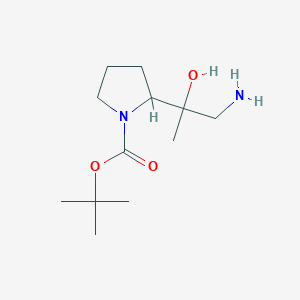

![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecanehydrochloride](/img/structure/B13530116.png)
![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)


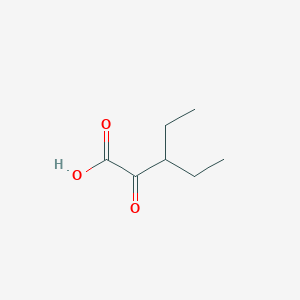
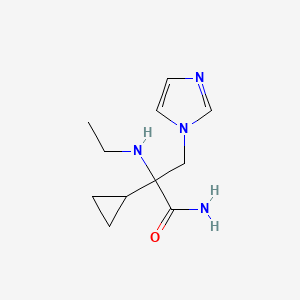
![4-[(4-{[(4-Nitrophenoxy)carbonyl]oxy}butyl)disulfanyl]butyl4-nitrophenylcarbonate](/img/structure/B13530165.png)
![Methyl2-amino-2-[4-methyl-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13530168.png)
